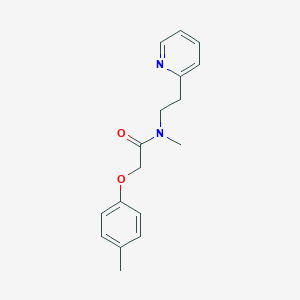![molecular formula C18H25FN2O B247337 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247337.png)
1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane, also known as JNJ-7925476, is a novel compound that has gained attention in the scientific community for its potential application in various fields.
Wirkmechanismus
1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane acts as an antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR) that is predominantly expressed in the brain. By binding to the D3 receptor, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane inhibits the downstream signaling pathways that are activated by dopamine. This results in a decrease in the release of certain neurotransmitters, which can have an impact on various physiological processes.
Biochemical and Physiological Effects:
1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been shown to have various biochemical and physiological effects depending on the target receptor or enzyme. In neuroscience, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been found to modulate the release of dopamine, norepinephrine, and acetylcholine, which are neurotransmitters implicated in various neuropsychiatric disorders. In cancer research, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been shown to inhibit the proliferation of cancer cells by inducing mitotic arrest and apoptosis. In drug discovery, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been used as a tool compound to study the structure-activity relationship of various receptors and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has several advantages as a tool compound for lab experiments. It has high potency and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. It also has a well-characterized mechanism of action, which allows for the design of experiments to test specific hypotheses. However, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane also has limitations, such as its limited solubility in water and its potential off-target effects on other receptors or enzymes.
Zukünftige Richtungen
There are several future directions for the study of 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane. One direction is to investigate its potential as a therapeutic agent for neuropsychiatric disorders such as schizophrenia and addiction. Another direction is to explore its mechanism of action on other receptors or enzymes and its potential as a lead compound for drug discovery. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane and its potential side effects.
Conclusion:
In conclusion, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane is a novel compound with potential applications in various fields such as neuroscience, cancer research, and drug discovery. Its high potency and selectivity for the dopamine D3 receptor make it a valuable tool for studying the role of this receptor in various physiological processes. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 4-fluorobenzoyl chloride to form the intermediate 4-fluorobenzoyl-DABCO. This intermediate is then reacted with 1-bromooctane to obtain the final product, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been studied for its potential use in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been shown to act as a potent and selective antagonist of the dopamine D3 receptor, which is implicated in certain neuropsychiatric disorders. In cancer research, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been found to inhibit the proliferation of cancer cells by targeting the mitotic spindle checkpoint. In drug discovery, 1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane has been used as a lead compound for the development of new drugs targeting various receptors and enzymes.
Eigenschaften
Molekularformel |
C18H25FN2O |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
[4-(azepan-1-yl)piperidin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H25FN2O/c19-16-7-5-15(6-8-16)18(22)21-13-9-17(10-14-21)20-11-3-1-2-4-12-20/h5-8,17H,1-4,9-14H2 |
InChI-Schlüssel |
XDUDVNDBPKIHHX-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)

![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)